molecular formula C5H3Br2NO B1588694 4,5-dibromo-1H-pyrrole-2-carbaldehyde CAS No. 932-82-1

4,5-dibromo-1H-pyrrole-2-carbaldehyde

Cat. No. B1588694
CAS RN: 932-82-1
M. Wt: 252.89 g/mol
InChI Key: IJBMHOCPMBSRPX-UHFFFAOYSA-N
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Description

4,5-dibromo-1H-pyrrole-2-carbaldehyde is a chemical compound with the molecular formula C5H3Br2NO . It is used in various chemical reactions and has been the subject of several studies .


Molecular Structure Analysis

The molecular structure of 4,5-dibromo-1H-pyrrole-2-carbaldehyde consists of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The pyrrole ring is substituted at the 4 and 5 positions with bromine atoms and at the 2 position with a formyl group (C=O) .


Physical And Chemical Properties Analysis

4,5-dibromo-1H-pyrrole-2-carbaldehyde has a molecular weight of 252.89 . It has a density of 2.262 g/cm3 . The compound has a melting point of 144-148°C and a boiling point of 341.9°C at 760 mmHg .

Scientific Research Applications

  • Synthesis of Single Molecule Magnets:

    • A study by Giannopoulos et al. (2014) explored the use of a related compound, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, in the coordination of paramagnetic transition metal ions. This resulted in a {Mn(III)25} barrel-like cluster with single-molecule magnetic behavior, demonstrating potential applications in molecular magnetism and nanotechnology (Giannopoulos et al., 2014).
  • Reactions with Secondary Amines:

    • Research by Zaytsev et al. (2005) found that 3,5-dichloro-1H-pyrrole-2,4-dicarbaldehyde reacts with secondary amines to produce methylene-substituted pyrroles. This highlights its role in synthesizing new pyrrole derivatives, which could have implications in materials science and pharmaceuticals (Zaytsev et al., 2005).
  • Synthesis of Anticancer Drug Intermediates:

    • A study by Wang et al. (2017) discussed the synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, a compound with increased aqueous solubility and importance as an intermediate in small molecule anticancer drugs (Wang et al., 2017).
  • Fluorination of Pyrroles:

    • Surmont et al. (2009) developed a method for preparing various new 3-fluorinated pyrroles, including 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes. This method offers a new approach to synthesizing fluorinated pyrrole derivatives, which are important in medicinal chemistry and material science (Surmont et al., 2009).
  • Intramolecular Hydrogen Bonding Studies:

    • Afonin et al. (2009) investigated the intramolecular hydrogen bonding effects in the isomers of 1-vinylpyrrole-2-carbaldehyde oxime. Such studies provide insights into the molecular structures and interactions of pyrrole derivatives, which can be crucial for designing new materials and drugs (Afonin et al., 2009).
  • Base-Catalyzed Reactions:

    • Schmidt et al. (2012) explored the base-catalyzed reaction of 1-vinyl-4,5-dihydro-1H-benzo[g]indole-2-carbaldehyde with phenylacetylene. This research contributes to the understanding of pyrrolecarbaldehyde transformations, which are significant in the synthesis of various organic compounds (Schmidt et al., 2012).

Safety And Hazards

4,5-dibromo-1H-pyrrole-2-carbaldehyde is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is recommended to wash the eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

properties

IUPAC Name

4,5-dibromo-1H-pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br2NO/c6-4-1-3(2-9)8-5(4)7/h1-2,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBMHOCPMBSRPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=C1Br)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428425
Record name 4,5-Dibromo-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-dibromo-1H-pyrrole-2-carbaldehyde

CAS RN

932-82-1
Record name 4,5-Dibromo-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
E Narayan, L Fu, GW Gribble - Heterocycles: an international …, 2021 - researchgate.net
The synthesis of several new pyrrolo [1, 2-c] pyrimidines from the base-induced condensation of pyrrolo-2-carbaldehydes with either TosMIC (toluenesulfonylmethyl isocyanide) or ethyl …
Number of citations: 2 www.researchgate.net
Q Yan, X Ma, MG Banwell, JS Ward - Journal of natural products, 2017 - ACS Publications
A total synthesis of the marine alkaloid discoipyrrole C (3) is described. In the pivotal step, the 2,3,5-trisubstituted pyrrole 19 was treated with MoOPH in the presence of MeOH, and the …
Number of citations: 11 pubs.acs.org
Z Feng, L Jiao, Y Feng, C Yu, N Chen… - The Journal of …, 2016 - ACS Publications
Regioselective and stepwise syntheses of a series of functionalized BODIPY dyes through palladium-catalyzed cross-coupling reactions and direct C–H arylations have been developed…
Number of citations: 66 pubs.acs.org
JK Laha, S Sharma, S Kirar… - The Journal of Organic …, 2017 - ACS Publications
A de novo design and synthesis of N-heteroaryl-fused vinyl sultams as templates for programming chemical reactions on vinyl sultam periphery or (hetero)aryl ring is described. The key …
Number of citations: 15 pubs.acs.org
RM Denton, J An, P Lindovska, W Lewis - Tetrahedron, 2012 - Elsevier
A metal-free catalytic method for the conversion of aromatic and aliphatic aldoximes to nitriles at room temperature using oxalyl chloride (1.2 equiv) in combination with 5 mol % of …
Number of citations: 78 www.sciencedirect.com

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